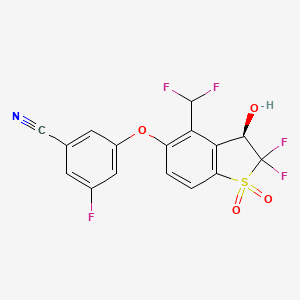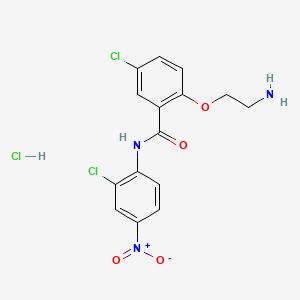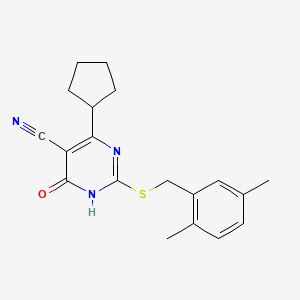
Hyprolose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyprolose, also known as Hydroxypropyl cellulose (HPC), is a derivative of cellulose with both water solubility and organic solubility . It is used as an excipient, a dermatological agent, a pharmaceutic aid, and a skin protectant . It is also used in a variety of commercial products .
Synthesis Analysis
HPC is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups using propylene oxide . The average number of substituted hydroxyl groups per glucose unit is referred to as the degree of substitution (DS) .
Molecular Structure Analysis
Hyprolose is a low-substituted O-(2-hydroxypropylated) cellulose. It contains not less than 5.0% and not more than 16.0% of hydroxypropoxy groups (–OCH2CHOHCH3), calculated on the dried basis .
Chemical Reactions Analysis
The hydroxypropyl group added contains a hydroxyl group, this can also be etherified during preparation of HPC. When this occurs, the number of moles of hydroxypropyl groups per glucose ring, moles of substitution (MS), can be higher than 3 . Because cellulose is very crystalline, HPC must have an MS about 4 in order to reach a good solubility in water .
Physical And Chemical Properties Analysis
HPC has a combination of hydrophobic and hydrophilic groups, so it has a lower critical solution temperature (LCST) at 45 °C. At temperatures below the LCST, HPC is readily soluble in water; above the LCST, HPC is not soluble . HPC forms liquid crystals and many mesophases according to its concentration in water .
Aplicaciones Científicas De Investigación
Oral Drug Delivery
Hypromellose is commonly used in the fabrication of hydrophilic matrices for oral drug delivery . It provides the release of a drug in a controlled manner, effectively increasing the duration of release of a drug to prolong its therapeutic effect . This application is significant in the pharmaceutical industry as it allows for the controlled and sustained release of medication, improving patient compliance and therapeutic outcomes.
Sustained Drug Release Matrix Systems
Hypromellose is widely exploited in oral sustained drug release matrix systems . The choice of numerous viscosity grades and molecular weights available from different manufacturers provides a great variability in its physical-chemical properties and is a basis for its broad successful application in pharmaceutical research, development, and manufacturing .
Oromucosal Delivery Systems
The excellent mucoadhesive properties of Hypromellose predetermine its use in oromucosal delivery systems including mucoadhesive tablets and films . This allows for the localized delivery of drugs to the oral cavity, which can be beneficial for treating conditions in this area or for systemic drug absorption.
Formulating Amorphous Solid Dispersions
Hypromellose possesses desirable properties for formulating amorphous solid dispersions, which can increase the oral bioavailability of poorly soluble drugs . This is particularly important for the effective delivery of drugs that have poor solubility in water, as it can improve their absorption and thus their effectiveness.
3D Printed Drug Products
The printability of Hypromellose is a promising feature for its application in 3D printed drug products . This emerging technology allows for the creation of personalized medicine with specific doses, release profiles, and geometries.
Nanofiber-based Drug Delivery Systems
The electrospinnability of Hypromellose makes it suitable for the creation of nanofiber-based drug delivery systems . These systems can provide advantages such as high surface area to volume ratios, flexibility in surface functionalities, and the ability to encapsulate a variety of drugs.
Twin-Screw Wet Granulation
Hypromellose is evaluated for its suitability in twin-screw wet granulation . This process is used in the pharmaceutical industry for the manufacturing of granules, a key step in the production of tablets.
Nanoparticle-based Formulations
Nanoparticle-based formulations are extensively explored as antigen and protein carriers for the formulation of oral vaccines, and oral delivery of biologicals including insulin, respectively . Hypromellose, being a traditional pharmaceutical excipient, has an irreplaceable role in the development of new pharmaceutical technologies .
Mecanismo De Acción
Target of Action
Hyprolose, also known as Hypromellose or Hydroxypropyl Methylcellulose (HPMC), is a semisynthetic, inert, and viscoelastic polymer . It is primarily used in a wide variety of medications as a delivery component . Its primary targets are the mucous membranes, particularly in the eyes, where it acts as a lubricant .
Mode of Action
Hyprolose forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . In oral pharmaceutical products, it provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . In eye drops, it serves as a lubricant .
Biochemical Pathways
It is known that hyprolose has a physical-chemical action that leads to a reduced surface tension and an increased level of viscosity in an aqueous solution . This property allows it to adhere well to the cornea and conjunctiva, providing ample moisture .
Pharmacokinetics
As a polymer, it is generally considered to have low systemic absorption and is primarily used for its local effects .
Result of Action
The molecular and cellular effects of Hyprolose’s action primarily involve its role as a lubricant and a controlled-release agent. As a lubricant, it helps to maintain moisture in the eyes, providing relief in conditions such as dry eyes . As a controlled-release agent in oral pharmaceutical products, it allows for the gradual release of the drug, thereby prolonging its therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hyprolose. For instance, the viscosity of Hyprolose can be affected by temperature and pH. Moreover, the presence of other substances in a formulation, such as preservatives in eye drops, can also impact the effectiveness and stability of Hyprolose .
Direcciones Futuras
Hypromellose is an ingredient used in a wide variety of medications, and is not an approved medication . It is a commonly used as a delivery component in oral pharmaceutical products that provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . Hypromellose is also found in eye drops as a lubricant .
Propiedades
| { "Design of the Synthesis Pathway": "Hyprolose can be synthesized by the reaction of glucose with propylene oxide in the presence of an acid catalyst.", "Starting Materials": [ "Glucose", "Propylene oxide", "Acid catalyst" ], "Reaction": [ "Glucose is mixed with propylene oxide and an acid catalyst.", "The mixture is heated to a temperature of around 100-120°C.", "The reaction proceeds for several hours, during which time the propylene oxide reacts with the glucose to form hyprolose.", "The product is then purified by various methods such as crystallization, chromatography, or distillation." ] } | |
Número CAS |
9004-64-2 |
Nombre del producto |
Hyprolose |
Peso molecular |
806.937 |
Nombre IUPAC |
Cellulose, 2-hydroxypropyl ether |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Hyprolose; HPC-L; L-Hpc; Hyprolosum; Oxypropylated cellulose; PM 50; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)
![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)



![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)
![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)


![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)